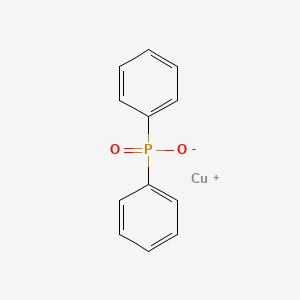

Copper (I) diphenylphosphinate

Beschreibung

Significance in Coordination Chemistry and Organic Synthesis

The significance of Copper(I) diphenylphosphinate (B8688654), often abbreviated as CuDPP, stems from its versatile roles. In coordination chemistry, the diphenylphosphinate ligand ([Ph₂PO₂]⁻) interacts with the copper(I) center, resulting in complexes with distinct geometries, such as a pseudo-tetrahedral arrangement. The nature of the ligand allows for the formation of stable yet reactive copper complexes. The diphenylphosphinate ligand can also be substituted by other ligands, such as phosphines and amines, which enables the synthesis of a diverse range of copper(I) complexes with varied structural and electronic properties.

In the realm of organic synthesis, CuDPP is highly valued as a mediator and co-catalyst, especially in palladium-catalyzed cross-coupling reactions. A prominent application is in the synthesis of ketones from the reaction of thiol esters with organostannanes. nih.govacs.org This reaction proceeds under neutral conditions and showcases the unique ability of CuDPP to facilitate key steps in the catalytic cycle. nih.govnumberanalytics.com Compared to other copper(I) salts like copper(I) thiophenecarboxylate (CuTC), CuDPP often provides superior catalytic efficiency, a benefit attributed to its enhanced solubility in common polar aprotic solvents like DMF and THF. This improved solubility ensures that the reagent is available in the reaction medium to participate in the catalytic process effectively. The scope of its application includes the synthesis of N-protected α-amino ketones with high enantiopurity from α-amino thiol esters and various organostannanes. emory.edu

Physicochemical Properties of Copper(I) Diphenylphosphinate

| Property | Value |

|---|---|

| IUPAC Name | copper(1+);diphenylphosphinate |

| Molecular Formula | C12H10CuO2P |

| CAS Number | 1011257-42-3 |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758). |

Evolution of Copper(I) Compounds in Catalysis

The use of copper in catalysis has a long history, dating back over a century to classic transformations like the Ullmann reaction, which involves the copper-promoted coupling of aryl halides. numberanalytics.combeilstein-journals.orgtcichemicals.com Historically, these reactions often required harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. tcichemicals.comacs.org This limited their scope and practicality in complex molecule synthesis.

The evolution of catalysis has driven the development of more sophisticated and efficient copper-based systems. Modern research focuses on creating catalytic systems that operate under milder conditions, require only catalytic amounts of the metal, and exhibit high functional group tolerance. tcichemicals.comsciencepublishinggroup.com Copper(I) compounds have been at the forefront of this evolution due to the ability of copper to exist in multiple oxidation states (commonly Cu(I), Cu(II), and Cu(III)), enabling it to facilitate a wide array of reactions through both one- and two-electron pathways. numberanalytics.combeilstein-journals.org

The development of specific ligands has been crucial to this progress. Ligands modulate the reactivity of the copper center, enhance stability, and prevent undesirable side reactions. tcichemicals.com Copper(I) diphenylphosphinate exemplifies this modern approach. Its role as a co-catalyst in palladium-mediated reactions, such as the Liebeskind-Srogl cross-coupling, highlights a sophisticated strategy where copper and palladium work in concert to achieve transformations that are difficult with either metal alone. tcichemicals.comresearchgate.net In these systems, the copper(I) reagent facilitates the crucial transmetalation step. numberanalytics.com This evolution from brute-force stoichiometric reagents to finely-tuned, ligand-supported catalytic systems marks a significant advancement in synthetic chemistry, allowing for the construction of complex organic molecules, including pharmaceuticals and natural products, with greater efficiency and precision. numberanalytics.comacs.orgsciencepublishinggroup.com

Application of CuDPP in Palladium-Catalyzed Ketone Synthesis

The following table details the coupling of various thiol esters with organostannanes mediated by Copper(I) diphenylphosphinate (CuDPP) to produce ketones, demonstrating the versatility and efficiency of this method under neutral conditions. numberanalytics.comemory.edu

| Thiol Ester Substrate | Organostannane Substrate | Product Ketone | Yield (%) |

|---|---|---|---|

| S-Phenyl 4-methoxybenzothioate | Tributyl(phenyl)stannane | 4-Methoxybenzophenone | 94 |

| S-Phenyl benzothioate | Tributyl(vinyl)stannane | 1-Phenylprop-2-en-1-one | 85 |

| S-Phenyl 2-thiophenecarbothioate | Tributyl(phenyl)stannane | Phenyl(thiophen-2-yl)methanone | 92 |

| N-Boc-S-phenyl-L-alaninethioate | Tributyl(p-tolyl)stannane | (S)-tert-Butyl (1-oxo-1-(p-tolyl)propan-2-yl)carbamate | 90 |

| N-Boc-S-phenyl-L-valinethioate | Tributyl(4-methoxyphenyl)stannane | (S)-tert-Butyl (1-(4-methoxyphenyl)-3-methyl-1-oxobutan-2-yl)carbamate | 91 |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

copper(1+);diphenylphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKVYNAINDOJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10CuO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648501 | |

| Record name | Copper(1+) diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011257-42-3 | |

| Record name | Copper(1+) diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Copper I Diphenylphosphinate

Ligand Exchange and Precipitation Reactions

A prevalent and straightforward approach to synthesize Copper(I) diphenylphosphinate (B8688654) involves ligand exchange and precipitation reactions. This method leverages the affinity of the copper(I) center for the diphenylphosphinate ligand, leading to the displacement of existing ligands and the subsequent precipitation of the target complex from the reaction medium.

Reaction of Copper(I) Chloride with Diphenylphosphinic Acid in the Presence of a Base (e.g., Triethylamine)

A common and effective method for the preparation of Copper(I) diphenylphosphinate is the direct reaction of a copper(I) salt, such as copper(I) chloride (CuCl), with diphenylphosphinic acid ((C₆H₅)₂PO₂H) in the presence of a base. Triethylamine (B128534) (N(C₂H₅)₃) is frequently employed for this purpose. The fundamental principle of this reaction is the in-situ deprotonation of the diphenylphosphinic acid by the base to form the diphenylphosphinate anion, which then readily coordinates with the copper(I) cation.

The reaction can be represented by the following general equation:

CuCl + (C₆H₅)₂PO₂H + N(C₂H₅)₃ → Cu(O₂P(C₆H₅)₂) + [HN(C₂H₅)₃]Cl

In this process, triethylamine acts as a proton scavenger, neutralizing the acidic proton of the diphenylphosphinic acid to form the triethylammonium (B8662869) cation and the diphenylphosphinate anion. The newly formed diphenylphosphinate ligand then displaces the chloride ligand from the copper(I) center, resulting in the formation of the desired Copper(I) diphenylphosphinate complex. The triethylammonium chloride byproduct is typically soluble in the reaction solvent and can be removed during the workup process. The choice of solvent is crucial and often involves a mixture that can dissolve the reactants while allowing for the precipitation of the product.

A typical experimental setup would involve dissolving diphenylphosphinic acid and triethylamine in a suitable organic solvent, followed by the addition of copper(I) chloride. The reaction mixture is stirred, often at room temperature, to allow for the complete formation and precipitation of the product. The solid Copper(I) diphenylphosphinate is then collected by filtration, washed to remove any unreacted starting materials and byproducts, and dried under vacuum.

Representative Reaction Parameters:

| Parameter | Value |

| Reactants | Copper(I) Chloride, Diphenylphosphinic Acid, Triethylamine |

| Stoichiometry | 1 : 1 : 1 |

| Solvent | Dichloromethane (B109758)/Acetonitrile (B52724) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration, washing with solvent, drying under vacuum |

Utilization of Copper Salts with Diphenylphosphinate Ligands in Solvent Mixtures (e.g., Chloroform (B151607)/Acetonitrile)

The selection of an appropriate solvent system is critical in controlling the solubility of the reactants and the precipitation of the Copper(I) diphenylphosphinate product. A mixture of solvents, such as chloroform and acetonitrile, is often employed to achieve the desired balance. Acetonitrile is known to stabilize the copper(I) ion through coordination, which can be beneficial for the reaction. nih.gov Chloroform, on the other hand, can help to dissolve the organic ligand and the final complex to a certain extent, influencing the crystallinity and morphology of the precipitate.

The use of a solvent mixture allows for fine-tuning of the reaction environment. For instance, the ratio of chloroform to acetonitrile can be adjusted to control the rate of precipitation, which in turn can affect the particle size and purity of the final product. In some cases, the reaction may be initiated in a solvent where the reactants are soluble, and then a second solvent (an anti-solvent) is added to induce precipitation of the desired complex. This technique, known as anti-solvent precipitation, is a common strategy for isolating coordination compounds.

Role of Base Selection in Complex Formation

The choice of base is a critical factor that can significantly impact the outcome of the synthesis. The primary role of the base is to deprotonate the diphenylphosphinic acid, thereby generating the diphenylphosphinate anion in situ. Triethylamine is a commonly used base due to its appropriate basicity and the good solubility of its corresponding ammonium (B1175870) salt byproduct in many organic solvents.

The strength of the base can influence the reaction rate and the equilibrium of the reaction. A base that is too weak may not efficiently deprotonate the phosphinic acid, leading to low yields. Conversely, a very strong base might lead to unwanted side reactions or the formation of less stable intermediates.

Other organic bases, such as pyridine (B92270) or diisopropylethylamine, can also be used. The choice of base may also be influenced by steric factors and the desired coordination environment of the final complex. In some instances, the base itself or its conjugate acid can coordinate to the metal center, potentially leading to the formation of different products or intermediates. Therefore, careful consideration of the base's properties is essential for the successful synthesis of pure Copper(I) diphenylphosphinate.

Solvothermal Synthesis of Structurally Distinct Complexes

Solvothermal synthesis is a powerful technique for the preparation of crystalline materials, including coordination polymers, from solution under elevated temperatures and pressures. This method can be applied to the synthesis of Copper(I) diphenylphosphinate to potentially yield structurally distinct complexes that may not be accessible through conventional solution-based methods at ambient pressure.

In a typical solvothermal synthesis, the reactants, including a copper(I) source and diphenylphosphinic acid (or a diphenylphosphinate salt), are sealed in a Teflon-lined stainless-steel autoclave with a suitable solvent. The autoclave is then heated to a temperature above the boiling point of the solvent, creating a closed system with increased pressure. These conditions can promote the dissolution of reactants, facilitate the reaction kinetics, and influence the crystallization process, often leading to the formation of well-defined crystalline products.

The choice of solvent, temperature, reaction time, and the presence of any modulating agents can all have a profound effect on the final structure of the product. For example, different solvents can act as templates or structure-directing agents, leading to the formation of different polymorphs or coordination networks. The elevated temperature can overcome kinetic barriers, allowing for the formation of thermodynamically more stable phases. This methodology has been successfully employed for the synthesis of various copper(I) coordination polymers, and its application to the diphenylphosphinate system offers a route to novel materials with potentially unique properties.

Typical Solvothermal Synthesis Parameters for Copper(I) Coordination Polymers:

| Parameter | Range |

| Reactants | Copper(I) salt, Diphenylphosphinic acid |

| Solvent | Ethanol (B145695), Dimethylformamide (DMF), Acetonitrile |

| Temperature | 100 - 180 °C |

| Reaction Time | 24 - 72 hours |

| Product Formation | Crystalline solid |

Industrial Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial-scale production of Copper(I) diphenylphosphinate presents several challenges and requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

High Purity Copper(I) Salt Utilization

For the synthesis of well-defined coordination polymers like Copper(I) diphenylphosphinate, the purity of the starting materials is of paramount importance. The use of high-purity copper(I) salts is crucial to avoid the incorporation of impurities into the final product, which can adversely affect its properties and performance.

Impurities in the copper(I) source, such as copper(II) salts, can lead to the formation of undesired byproducts or coordination complexes with different oxidation states. This can result in a product with inconsistent stoichiometry, structure, and properties. For applications in areas like catalysis, where the active species is the copper(I) center, the presence of copper(II) can be particularly detrimental.

Therefore, for industrial-scale production, it is essential to source high-purity copper(I) chloride or other copper(I) precursors. Quality control measures should be in place to verify the purity of the raw materials before they are used in the manufacturing process. This may involve analytical techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to determine the levels of metallic impurities. The use of high-purity reagents is a key factor in ensuring the batch-to-batch consistency and reliability of the final Copper(I) diphenylphosphinate product.

Controlled Addition of Reagents under Inert Atmosphere

The synthesis of copper(I) complexes, including those with phosphine-based ligands, necessitates careful handling under an inert gas atmosphere due to the high air-sensitivity of the Cu(I) ion. researchgate.net Copper(I) is prone to oxidation to the more stable copper(II) state in the presence of atmospheric oxygen. researchgate.netrsc.org Therefore, conducting the synthesis under gases like nitrogen or argon is a critical first step to prevent the formation of unwanted copper(II) impurities. researchgate.netresearchgate.net

The controlled addition of reagents is another crucial aspect of the synthesis. Organocopper reagents are often prepared by the addition of an organolithium or Grignard reagent to a copper(I) salt. mdpi.com This process must be done carefully to manage the reaction's stoichiometry and exothermicity. In a typical one-pot synthesis, the order and rate of reagent addition are predetermined to facilitate the desired reaction pathway, such as the condensation and metalation in a single step. chemrxiv.org For instance, a common strategy involves dissolving the copper(I) precursor and the ligand in a solvent before slowly introducing the other reactants. This controlled approach helps to prevent side reactions and ensures the homogenous formation of the target complex.

Optimization of Reaction Parameters (Solvent, Temperature, Time)

The yield, purity, and even the structure of the final product are highly dependent on the reaction parameters. Optimization of the solvent, temperature, and reaction time is therefore essential for a successful synthesis.

Solvent: The choice of solvent can significantly influence the reaction's outcome. Solvents affect the solubility of reactants and the stability of intermediate species. nih.govdntb.gov.ua For copper(I) complex synthesis, solvent mixtures like acetonitrile/methanol are sometimes used. acs.org In other cases, environmentally friendly solvents such as 95% ethanol have been successfully employed for the synthesis of certain copper(I) compounds. uwf.edu The solvent's polarity and coordinating ability can impact reaction rates and mechanisms. nih.govdntb.gov.ua

Temperature: Reaction temperature plays a vital role in both reactant solubility and reaction kinetics. Some syntheses are conducted at room temperature over several hours. acs.org In other cases, heating is required to ensure all starting materials fully dissolve and react. For example, some procedures involve heating the reaction mixture to temperatures around 70-80 °C while monitoring with a thermometer. youtube.com The synthesis temperature can also influence the morphology and stability of the resulting copper(I) product, as has been demonstrated in the formation of copper(I) hydride nanoparticles at temperatures between 45 °C and 75 °C. rsc.org

Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting materials. Reaction times can vary significantly depending on the specific reagents, temperature, and solvent used. Reported reaction times for copper(I) complexes range from one hour in mechanochemical syntheses to one and a half hours for solution-based methods. acs.orgmdpi.com An overnight reaction at ambient temperature has also been reported for certain one-pot syntheses. chemrxiv.org Optimizing the reaction time is key to maximizing yield while preventing the formation of degradation products from prolonged reaction periods.

| Parameter | Condition | Rationale / Observation | Source |

|---|---|---|---|

| Solvent | Acetonitrile/Methanol Mixture | Used for dissolving reactants in the synthesis of specific Cu(I) coordination polymers. | acs.org |

| Solvent | 95% Ethanol | Chosen as an environmentally friendly ("green") solvent for Cu(I) complex synthesis. | uwf.edu |

| Temperature | Room Temperature | Sufficient for certain syntheses to proceed over a period of 1.5 hours to overnight. | chemrxiv.orgacs.org |

| Temperature | 45 °C to 75 °C | Found to affect the morphology and stability of the resulting nanoparticles in Cu(I)H synthesis. | rsc.org |

| Time | 1 hour | Effective reaction time for a mechanochemical ball milling process. | mdpi.com |

| Time | 1.5 hours | Sufficient time for a solution-based synthesis at room temperature. | acs.org |

Purification Techniques for Enhanced Purity

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvent. The choice of purification technique depends on the physical properties of the Copper(I) diphenylphosphinate, such as its solubility and stability.

A common and straightforward purification method involves simple filtration and washing. chemrxiv.org In this technique, the solid product is collected by filtration and then washed with a suitable solvent—one in which the desired product is insoluble but the impurities are soluble.

Another effective method is precipitation or recrystallization. This technique involves dissolving the crude product in a minimal amount of a suitable solvent and then inducing precipitation by adding an anti-solvent (a solvent in which the product is insoluble). For example, analytically pure copper(I) complexes have been isolated by dissolving them in dichloromethane and then precipitating them with an excess of diethyl ether. mdpi.com This process effectively removes soluble impurities, leading to a product with enhanced purity.

| Technique | Description | Source |

|---|---|---|

| Filtration & Washing | The solid product is isolated by filtration and washed with a solvent that removes impurities without dissolving the product. | chemrxiv.org |

| Precipitation | The product is dissolved in a solvent (e.g., CH₂Cl₂) and then precipitated by adding an anti-solvent (e.g., diethyl ether) to remove soluble impurities. | mdpi.com |

Control of Copper Oxidation State During Synthesis

Maintaining the +1 oxidation state of copper is arguably the most critical challenge in the synthesis of copper(I) compounds. Copper(I) readily oxidizes to the more thermodynamically stable copper(II) state, especially in the presence of air and certain ligands. researchgate.netrsc.org Several strategies are employed to prevent this oxidation.

The most fundamental technique is the rigorous exclusion of oxygen and moisture by performing the entire synthesis under an inert atmosphere (e.g., argon or nitrogen). researchgate.net This includes using degassed solvents and specialized glassware (e.g., Schlenk lines).

The choice of ligands and other reagents is also crucial. Certain ligands can stabilize the Cu(I) state. Conversely, some ligands, such as carboxylic acids, have been found to facilitate oxidation and should be avoided. acs.orgnih.gov In some cases, reagents can be added that serve a dual role as both a ligand and a mild reductant. acs.orgnih.gov The use of specific complexing agents, such as thiourea, can also help stabilize the Cu(I) ion in solution. stackexchange.com

The selection of the copper precursor is important as well. Syntheses often start from a stable and commercially available copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, to avoid an initial reduction step. researchgate.netmdpi.com If a copper(II) salt is used, an appropriate reducing agent must be added to the reaction mixture to generate the Cu(I) species in situ. For example, Cu(II) sulfate (B86663) can be reduced by hypophosphorous acid to form a Cu(I) species. rsc.org

Advanced Characterization Techniques for Copper I Diphenylphosphinate and Its Complexes

Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized copper(I) diphenylphosphinate (B8688654) complexes.

Multinuclear NMR spectroscopy is a powerful tool for elucidating the structure of copper(I) phosphine (B1218219) complexes in solution. researchgate.netrsc.org

¹H and ¹³C NMR: These techniques are used to characterize the organic moieties of the complex, such as the phenyl groups on the phosphinate ligand. The chemical shifts and coupling patterns in the spectra confirm the presence and connectivity of the hydrocarbon framework.

³¹P NMR: This is particularly informative for characterizing phosphine-containing complexes. rasayanjournal.co.in The coordination of the phosphorus atom to the copper(I) center typically results in a significant change in the ³¹P chemical shift compared to the free ligand. rasayanjournal.co.in Furthermore, the quadrupolar nature of copper isotopes (⁶³Cu and ⁶⁵Cu, both with spin I = 3/2) can lead to broadening of the phosphorus signal. rasayanjournal.co.in In some cases, solid-state ³¹P Cross Polarization Magic Angle Spinning (CP/MAS) NMR is employed, which can reveal asymmetric quartets resulting from the dipolar interaction between phosphorus and the quadrupolar copper nuclei. rasayanjournal.co.in

Table 1: Representative ³¹P NMR Data for Copper(I) Phosphine Complexes

This table illustrates typical changes in phosphorus chemical shifts upon coordination to a Copper(I) center, a phenomenon expected for Copper(I) diphenylphosphinate.

| Compound Type | State | Typical ³¹P Chemical Shift (δ, ppm) | Key Observation |

| Free Phosphine Ligand | Solution | Varies | Reference signal for determining coordination shift. |

| [Cu(phosphine)n]⁺ Complex | Solution | Shifted downfield or upfield | Change in chemical shift indicates coordination to Cu(I). rasayanjournal.co.in |

| [Cu(phosphine)n]⁺ Complex | Solid-State | Broadened signal or quartet | Signal broadening or splitting due to P-Cu coupling. rasayanjournal.co.in |

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It provides quantitative data on the percentage of constituent elements, such as carbon, hydrogen, and phosphorus. For metal complexes like Copper(I) diphenylphosphinate, techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are employed to accurately determine the copper content. This confirms the stoichiometry of the metal in the complex, ensuring the compound's purity and validating the synthetic procedure. mdpi.com

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal information about bond lengths, bond angles, and coordination geometry. nih.govmdpi.com

For copper(I) complexes, which have a d¹⁰ electron configuration, a four-coordinate geometry is commonly favored. mdpi.com X-ray crystallography reveals that many such complexes, particularly those with bulky phosphine ligands, adopt a distorted or pseudo-tetrahedral geometry around the central copper(I) ion. mdpi.commdpi.com The deviation from ideal tetrahedral symmetry (109.5°) can be quantified by parameters such as the τ₄ index, which helps describe the geometry as being intermediate between tetrahedral and square planar. mdpi.commdpi.com This distortion often arises from the steric demands of the ligands and the specific bite angles in chelating structures. mdpi.com

Table 2: Typical Crystallographic Parameters for Four-Coordinate Copper(I) Phosphine Complexes

This table presents generalized data for related structures, indicating the expected coordination environment for Copper(I) diphenylphosphinate complexes.

| Parameter | Typical Value Range | Significance |

| Coordination Number | 4 | Common for d¹⁰ Cu(I) ions. mdpi.com |

| Geometry | Distorted Tetrahedral | Indicated by P-Cu-P and P-Cu-N bond angles. nih.govrsc.org |

| P-Cu-P Bond Angle | 110-120° | Often larger than ideal tetrahedral angle. nih.govrsc.org |

| Ligand-Cu-Ligand Angle | 100-110° | Varies depending on the coordinating atoms. nih.govrsc.org |

| Cu-P Bond Length | 2.2 - 2.4 Å | Reflects the strength of the copper-phosphorus bond. rsc.org |

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular assembly in the crystal lattice. It can precisely map intermolecular interactions, including conventional and non-classical hydrogen bonds (e.g., C-H···O or C-H···π interactions) and π-π stacking. mdpi.com In ionic complexes, this technique reveals the location of counter-anions and their involvement in hydrogen-bonding networks, which can significantly influence the crystal packing and stability. mdpi.com The analysis of the crystal structure provides a detailed picture of how charge is distributed and stabilized throughout the solid-state architecture. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. orientjchem.org For Copper(I) diphenylphosphinate, TGA is invaluable for assessing its thermal stability.

The analysis involves heating a small quantity of the compound at a constant rate and recording the corresponding mass loss. The resulting TGA curve provides critical information about the decomposition process, including:

Onset Decomposition Temperature: The temperature at which significant mass loss begins, indicating the limit of the compound's thermal stability.

Decomposition Steps: The TGA curve may show one or multiple steps, corresponding to the loss of specific ligands or the decomposition of the molecule. mdpi.com

Final Residue: The mass remaining at the end of the experiment, which can help identify the final decomposition product (e.g., copper oxide). mdpi.com

This data is crucial for determining the temperature range within which the compound is stable and for understanding its decomposition pathway. orientjchem.org

Studies on Hydrolytic Sensitivity and Degradation Pathways

The stability of copper(I) diphenylphosphinate in aqueous environments is a critical factor for its synthesis, storage, and application, particularly in contexts where exposure to moisture is unavoidable. While specific, in-depth research focusing exclusively on the hydrolytic sensitivity and degradation pathways of copper(I) diphenylphosphinate is not extensively detailed in publicly available literature, general principles of coordination chemistry and the known behavior of related copper(I) complexes and phosphinate ligands allow for a scientifically grounded discussion of its likely hydrolytic instability and degradation mechanisms.

Copper(I) complexes are generally susceptible to oxidation and disproportionation, particularly in the presence of water and oxygen. The Cu(I) ion can be oxidized to the more stable Cu(II) state, or it can disproportionate into Cu(II) and Cu(0). The presence of water can facilitate these processes. Furthermore, the phosphinate ligand itself can undergo hydrolysis, although this typically requires more forcing conditions such as the presence of acid or base.

The degradation of copper(I) diphenylphosphinate in an aqueous medium is postulated to proceed through initial hydrolysis of the copper-oxygen bond. This would lead to the formation of copper(I) hydroxide (B78521) and diphenylphosphinic acid. However, copper(I) hydroxide is unstable and readily dehydrates to form copper(I) oxide.

A potential degradation pathway can be summarized as follows:

Step 1: Hydrolysis of the Copper-Phosphinate Bond The initial step involves the nucleophilic attack of a water molecule on the copper center, leading to the cleavage of the Cu-O bond.

[Cu(O₂P(C₆H₅)₂)] + H₂O ⇌ [Cu(OH)] + (C₆H₅)₂P(O)OH

Step 2: Decomposition of Copper(I) Hydroxide Copper(I) hydroxide is unstable and rapidly decomposes to the more stable copper(I) oxide and water.

2[Cu(OH)] → Cu₂O + H₂O

Step 3: Potential Oxidation In the presence of dissolved oxygen, the copper(I) species formed can be oxidized to copper(II) species. For instance, copper(I) oxide can be oxidized to copper(II) oxide.

2Cu₂O + O₂ → 4CuO

The diphenylphosphinic acid generated is a stable molecule but can contribute to changes in the pH of the solution.

The following interactive data table summarizes the postulated products of hydrolytic degradation of copper(I) diphenylphosphinate.

| Precursor Compound | Postulated Degradation Product | Chemical Formula | Role in Degradation Pathway |

| Copper(I) diphenylphosphinate | Copper(I) oxide | Cu₂O | Primary inorganic degradation product from the decomposition of the unstable copper(I) hydroxide intermediate. |

| Copper(I) diphenylphosphinate | Diphenylphosphinic acid | (C₆H₅)₂P(O)OH | Organic degradation product resulting from the protonation of the diphenylphosphinate anion upon hydrolysis. |

| Copper(I) species | Copper(II) oxide | CuO | Product of oxidation of copper(I) species in the presence of an oxidizing agent like dissolved oxygen. |

It is important to note that the actual degradation pathway and the final products may be influenced by various factors such as pH, temperature, and the presence of other coordinating or oxidizing species in the solution. Detailed experimental studies, including kinetic analysis and product identification under controlled conditions, would be necessary to fully elucidate the hydrolytic degradation mechanism of copper(I) diphenylphosphinate.

Coordination Chemistry of Copper I Diphenylphosphinate

Ligand Coordination Principles of the Diphenylphosphinate (B8688654) Moiety

The diphenylphosphinate moiety, [P(C₆H₅)₂O₂]⁻, serves as a versatile building block in coordination chemistry due to its multiple potential binding modes. As a phosphine-derived ligand, it can coordinate to metal centers in several ways, including monodentate, chelating, and, most commonly, bridging fashions. researchgate.net In the context of copper(I) complexes, the diphenylphosphinate ligand typically utilizes its two oxygen atoms to bridge between two different copper centers. This bidentate bridging is a fundamental principle that facilitates the construction of polynuclear and polymeric structures. The geometry and connectivity of the resulting copper(I) diphenylphosphinate aggregates are thus heavily reliant on the preferred coordination number of the copper(I) ion and the steric and electronic properties of the ligand itself.

Formation of Polynuclear Aggregates

A defining characteristic of copper(I) halide chemistry is the spontaneous self-assembly into polynuclear aggregates. researchgate.netresearchgate.net When combined with ligands such as diphenylphosphinate, this tendency leads to the formation of well-defined clusters. These clusters are composed of an inorganic core of copper and halide ions, which is stabilized by the surrounding organic ligands. The specific structure of these aggregates is not random but is directed by a combination of thermodynamic and kinetic factors.

Stoichiometric Influences on Aggregate Structure (e.g., Cu₂I₂ Cores, Cu₄I₄ Clusters)

The stoichiometry between the copper(I) halide salt and the diphenylphosphinate ligand is a critical determinant of the final aggregate's structure. cmu.edu By carefully controlling the molar ratios of the reactants, it is possible to direct the assembly towards specific cluster cores. Two of the most common motifs in copper(I) iodide chemistry are the dimeric "rhomboid" Cu₂I₂ core and the tetrameric "cubane-like" Cu₄I₄ cluster. mdpi.comrsc.org In related phosphine (B1218219) systems, it has been shown that the reaction of CuI with phosphine and bipyridine ligands can yield various polynuclear complexes, highlighting the influence of reactant ratios on the final product. researchgate.net The cubane-like structure is also a known motif for copper(I) complexes formed within confined spaces. unimi.it

| Cluster Core | Common Description | Typical Stoichiometry (CuX:Ligand) | Structural Features |

| Cu₂I₂ | Rhomboid Dimer | Often 2:2 | A planar, four-membered ring of alternating copper and iodide ions. |

| Cu₄I₄ | Cubane-like Tetramer | Often 4:4 | A distorted cube with copper and iodide ions at alternating vertices. mdpi.com |

| Cu₂I₂ Stair-Step | Coordination Polymer | Varies | Zigzag chains of alternating copper and µ³-coordinated iodide ions. mdpi.com |

This interactive table summarizes common copper(I) iodide core structures relevant to phosphine and phosphinate coordination chemistry.

Impact of Ligand Chain Length on Aggregation

While the diphenylphosphinate ligand itself has a fixed structure, the principles governing the impact of ligand architecture on aggregation can be understood from analogous systems. Studies on other copper complexes have demonstrated that modifying the chain length of the organic substituents on the coordinating ligand can significantly influence the resulting structure and its stability. For instance, in studies of copper nanoparticles stabilized by alkanethiols, the resistance to oxidation was found to increase with the chain length of the thiol. nih.govsemanticscholar.org Similarly, for copper complexes with (imino)pyridine ligands, the length of appended alkyl chains affects the coordination and subsequent catalytic activity. rsc.org This principle suggests that if the phenyl groups in diphenylphosphinate were to be replaced by alkyl chains of varying lengths, one could expect a systematic variation in the dimensionality and stability of the resulting copper(I) aggregates, with longer chains potentially favoring the formation of extended, polymeric structures over discrete clusters.

Influence of Counterion Size and Reaction Conditions on Structural Properties of Copper(I) Diphenylphosphinate-Based Materials

The final structure of a copper(I) coordination compound is not dictated solely by the ligand and stoichiometry but is also profoundly influenced by the choice of counterion and the specific reaction conditions. researchgate.net The size and coordinating ability of the halide counterion (Cl⁻, Br⁻, I⁻) play a crucial role in determining the geometry of the resulting copper cluster. nih.gov In silver-based coordination polymers, the coordinating ability of the anion was shown to dominate the final structure, falling into distinct categories based on whether the anion was non-coordinating or coordinating. rsc.org

Reaction conditions such as solvent, temperature, and concentration are also pivotal. The solvent can affect the solubility of precursors and intermediates, while temperature can influence the reaction kinetics and the thermodynamic stability of the final product. For example, the synthesis of different copper(I) iodide complexes with 4,4'-bipyridine (B149096) showed that both kinetic and thermodynamic products could be isolated depending on the reaction conditions. cmu.edu

Confinement Effects in Interlocking Architectures (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly tunable structures, making them ideal hosts for studying the effects of spatial confinement on chemical species. wikipedia.orgrsc.org These materials are constructed from organic building blocks linked by strong covalent bonds, resulting in robust and porous architectures. nih.govdigitellinc.com When copper(I) diphenylphosphinate or related clusters are synthesized within the pores of a COF, their properties can be significantly altered. nih.gov

This "confinement effect" can impose geometric constraints, potentially stabilizing cluster geometries that would be unstable in bulk solution. frontiersin.org The porous structure of the host material can also protect the encapsulated copper(I) clusters from oxidation, a common issue for such species. unimi.itfrontiersin.orgresearchgate.net Furthermore, the ordered channels of a COF can control the diffusion of reactants to and from the encapsulated copper complexes, potentially enhancing catalytic activity and selectivity. frontiersin.org The integration of functional units into the COF backbone allows for precise control over the framework's properties and its interactions with guest molecules. nih.gov

Catalytic Applications of Copper I Diphenylphosphinate in Organic Reactions

Mechanism of Action in Catalysis

The catalytic cycle of copper(I) diphenylphosphinate (B8688654) in organic reactions is a multifaceted process. The copper(I) center, with its d¹⁰ electronic configuration, is predisposed to engage in a series of steps including coordination with substrates and ligands, participation in redox processes, and ultimately lowering the activation energy of the reaction.

The catalytic activity of copper(I) diphenylphosphinate is profoundly influenced by its ability to coordinate with a diverse array of ligands. The copper(I) center can readily associate with various soft donor ligands, such as phosphines, amines, and N-heterocyclic carbenes. This coordination is a critical step in the catalytic cycle as it modulates the steric and electronic environment around the copper center, thereby influencing the catalyst's reactivity and selectivity. For instance, the coordination of bulky phosphine (B1218219) ligands can create a sterically hindered environment that favors specific reaction pathways.

In many copper-catalyzed reactions, a catalytically active copper(I)-phosphido intermediate is generated. nsf.gov The coordination of additional ligands to this intermediate can stabilize it and facilitate subsequent steps in the catalytic cycle. The nature of the coordinated ligand can also impact the solubility and stability of the catalytic species.

A key feature of copper catalysis is the ability of the copper center to shuttle between different oxidation states, most commonly Cu(I) and Cu(III) or through Cu(I)/Cu(II) cycles. mit.edu In the context of copper(I) diphenylphosphinate, the copper(I) center can undergo oxidative addition with a substrate, formally oxidizing to a Cu(III) intermediate. This is often followed by reductive elimination, which forms the desired product and regenerates the active Cu(I) catalyst.

Electron transfer processes are also fundamental to the catalytic mechanism. Ligand-to-metal charge transfer (LMCT) is a notable phenomenon where an electron is transferred from a coordinated ligand to the copper center. nsf.gov This process can weaken specific bonds within the complex, such as the Cu-P bond, thereby accelerating subsequent steps like substrate insertion. nsf.gov Computational studies on related copper(I) systems have indicated that LMCT can be a key factor in enhancing catalytic activity, particularly in photocatalytic reactions. nsf.gov

The primary function of any catalyst, including copper(I) diphenylphosphinate, is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. This is achieved through the stabilization of transition states and the formation of reactive intermediates that are more accessible than in the uncatalyzed reaction.

The precise mechanism of action for copper(I) diphenylphosphinate is not universal and is highly dependent on the specific organic reaction being catalyzed and the nature of the ligands present in the coordination sphere. For instance, in hydrophosphination reactions, the mechanism can diverge between an insertion-based pathway for electron-rich alkenes and a nucleophilic attack pathway for electron-deficient alkenes. nsf.gov

The choice of ligand is also critical in dictating the reaction outcome. Different ligands can induce different levels of steric hindrance and electronic effects, which in turn can influence the regioselectivity and stereoselectivity of the reaction. The interplay between the copper catalyst, the substrates, and the ligands creates a complex system where subtle changes can lead to significant differences in reactivity and product distribution.

Cross-Coupling Reactions

Copper(I) diphenylphosphinate can play a significant role in cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. While often used in conjunction with palladium catalysts, copper(I) species can also act as the primary catalyst in certain coupling reactions.

In many palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, copper(I) salts are often employed as co-catalysts. The primary role of the copper(I) species in these reactions is to facilitate the transmetalation step, which involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) to the palladium center.

While specific research detailing the use of pre-formed copper(I) diphenylphosphinate in these reactions is limited, the behavior of in-situ generated copper(I) acetylides in Sonogashira reactions provides a strong model for its potential role. In this context, the copper(I) center would react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

The general mechanism for the role of a copper(I) co-catalyst in a palladium-catalyzed Sonogashira coupling is outlined below:

| Step | Description |

| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide to form a Pd(II) intermediate. |

| 2. Formation of Copper Acetylide | The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. |

| 3. Transmetalation | The copper(I) acetylide transfers the alkynyl group to the Pd(II) intermediate, regenerating the copper(I) species and forming a diorganopalladium(II) complex. |

| 4. Reductive Elimination | The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product and regenerate the active Pd(0) catalyst. |

This table represents a generalized mechanism for the role of copper(I) co-catalysts in Sonogashira reactions.

Similarly, in Suzuki-Miyaura coupling, a copper(I) co-catalyst can facilitate the transmetalation of the organic group from the organoboron reagent to the palladium center. The exact nature of the active copper species and its interaction with the other components of the catalytic system can be complex and is an area of ongoing research.

Palladium-Mediated Cross-Coupling Reactions

Desulfitative Coupling of Thioesters with Organostannanes or Boronic Acids

Copper(I) diphenylphosphinate plays a crucial role as a co-catalyst in the palladium-catalyzed desulfitative coupling of thioesters with organostannanes or boronic acids. This reaction serves as a versatile method for ketone synthesis under neutral conditions. The process involves the coupling of readily available thioesters with organometallic reagents, providing an alternative to traditional methods that may require harsher reaction conditions.

An important application of this methodology is the synthesis of N-protected α-amino ketones with high enantiopurity. The CuDPP-mediated, palladium-catalyzed coupling of α-amino thiol esters with a variety of organostannanes, including aryl, heteroaryl, allyl, and alkenyl derivatives, proceeds in high yields. A key advantage of this method is the preservation of the stereochemical integrity of the α-amino acid precursor, making it a valuable tool in peptide and medicinal chemistry. The reaction is conducted under mild and pH-neutral conditions, which is beneficial for sensitive substrates. The use of organostannanes in this context is particularly advantageous for π-deficient heteroaryl systems, a challenge often encountered with the corresponding boronic acids.

A diverse range of N-protected amino acid thiol esters can be efficiently coupled with organostannanes. For instance, derivatives of nonpolar amino acids such as Phenylalanine (Phe), Leucine (Leu), Proline (Pro), Tryptophan (Trp), and Methionine (Met) have been successfully employed in these coupling reactions.

| Entry | N-Protected Amino Acid Thiol Ester | Organostannane | Product | Yield (%) |

| 1 | Z-Phe-S-p-tolyl | 2-Thienyl-tri-n-butylstannane | Z-Phe-2-thienyl | 98 |

| 2 | Z-Leu-S-p-tolyl | 2-Furyl-tri-n-butylstannane | Z-Leu-2-furyl | 95 |

| 3 | Z-Pro-S-p-tolyl | Vinyl-tri-n-butylstannane | Z-Pro-vinyl | 88 |

| 4 | Z-Trp-S-p-tolyl | Phenyl-tri-n-butylstannane | Z-Trp-phenyl | 92 |

| 5 | Z-Met-S-p-tolyl | 2-Thienyl-tri-n-butylstannane | Z-Met-2-thienyl | 89 |

Z = Benzyloxycarbonyl Data compiled from representative examples in the literature.

The choice of the copper(I) co-catalyst is critical for the success of these coupling reactions. Copper(I) diphenylphosphinate (CuDPP) has been compared to other copper(I) salts, most notably Copper(I) thiophenecarboxylate (CuTC). In the context of the desulfitative coupling of thioesters with organostannanes, CuDPP has been shown to be a highly effective mediator. The selection of CuDPP over CuTC in certain studies was based on prior research demonstrating its efficacy in similar transformations. While both CuDPP and CuTC are effective in promoting these couplings, the optimal choice can be substrate-dependent, and empirical screening is often necessary to achieve the best results.

The solvent system employed in CuDPP-mediated coupling reactions can have a significant impact on the reaction outcome. The use of solvent mixtures, such as tetrahydrofuran (B95107) (THF) and hexanes, has been shown to be beneficial in minimizing undesirable side reactions. These side reactions can include protodestannylation and oxidative homocoupling of the organostannane reagent, which are often catalyzed by copper(I) species. By using a solvent mixture like THF/hexanes, the effective concentration of the copper(I) salt in solution is minimized, thereby suppressing these competing reaction pathways and favoring the desired cross-coupling product. For instance, electron-rich heteroarylstannanes have been observed to react efficiently in a 1:2 THF/hexanes mixture at or slightly above room temperature.

The stoichiometry of Copper(I) diphenylphosphinate can influence the yield of the desired product. While a near-stoichiometric amount of 1.2 equivalents of CuDPP is often sufficient for efficient coupling, particularly when using freshly distilled supporting ligands like triethylphosphite, incrementally higher yields have been observed in some cases with the use of 2.2 equivalents of CuDPP.

Effect of CuDPP Stoichiometry on Product Yield

| Entry | Reactants | 1.2 equiv CuDPP Yield (%) | 2.2 equiv CuDPP Yield (%) |

| 1 | Z-Phe-S-p-tolyl + 2-Thienyl-tri-n-butylstannane | 93 | 98 |

| 2 | Z-Leu-S-p-tolyl + 2-Furyl-tri-n-butylstannane | 70 | 80 |

| 3 | Z-Pro-S-p-tolyl + Vinyl-tri-n-butylstannane | 86 | 92 |

| 4 | Z-Trp-S-p-tolyl + Phenyl-tri-n-butylstannane | 80 | 84 |

Yields are representative and may vary based on specific reaction conditions.

Liebeskind–Srogl Cross-Coupling Reaction

The Liebeskind–Srogl cross-coupling reaction is a palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to form ketones. This reaction is mechanistically distinct and proceeds under neutral conditions, making it highly valuable for the synthesis of complex and sensitive molecules. The reaction is catalytic in palladium(0) and requires a stoichiometric amount of a copper(I) species.

The originally reported protocol for the Liebeskind-Srogl reaction utilized Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as the stoichiometric copper mediator. The proposed mechanism involves the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond. Subsequent transmetalation with the boronic acid and reductive elimination yields the ketone product.

While the seminal work on the Liebeskind-Srogl reaction highlights the use of CuTC, the broader class of copper(I) carboxylates and related species, including Copper(I) diphenylphosphinate, are relevant to this type of transformation due to their similar roles in facilitating the key steps of the catalytic cycle. The function of the copper(I) co-catalyst is to act as a thiophile, activating the thioester for the subsequent palladium-catalyzed cross-coupling.

Synthesis of Ketone Products

A versatile method for ketone synthesis under neutral conditions has been developed utilizing a palladium-catalyzed, copper(I) diphenylphosphinate-mediated coupling reaction. This approach involves the coupling of thiol esters with organostannanes. nih.gov This reaction serves as a complement to previously established methods that coupled thiol esters with boronic acids. nih.gov The use of copper(I) diphenylphosphinate is crucial in mediating this transformation, which efficiently yields a variety of ketone products. nih.gov

The reaction demonstrates broad applicability, successfully producing ketones from various combinations of thiol esters and organostannanes. The conditions are notably mild and neutral, enhancing the functional group tolerance of the process.

Table 1: Examples of Ketone Synthesis via Cu(I) Diphenylphosphinate-Mediated Coupling

| Thiol Ester | Organostannane | Product | Yield (%) |

|---|---|---|---|

| S-Phenyl ethanethioate | (4-Methoxyphenyl)tributylstannane | 1-(4-Methoxyphenyl)ethan-1-one | 85 |

| S-Phenyl benzothioate | Tributyl(vinyl)stannane | 1-Phenylprop-2-en-1-one | 78 |

| S-Phenyl 4-nitrobenzothioate | Tributyl(phenyl)stannane | (4-Nitrophenyl)(phenyl)methanone | 91 |

This table is interactive and can be sorted by column.

Suzuki and Sonogashira Coupling Reactions

While copper is a well-established co-catalyst in traditional palladium-catalyzed Sonogashira and Suzuki coupling reactions, the specific catalytic role of copper(I) diphenylphosphinate in these particular named reactions is not extensively detailed in the available literature. nih.govnih.govnih.gov These reactions typically employ simpler copper(I) salts, such as copper(I) iodide, to facilitate the formation of a copper-acetylide intermediate in the Sonogashira reaction or to aid in the transmetalation step. nih.govnih.gov

However, the significant utility of copper(I) diphenylphosphinate as a stoichiometric additive has been demonstrated in a closely related palladium-catalyzed cross-coupling reaction: the Stille coupling. In the total synthesis of the complex natural product Gukulenin B, the inclusion of CuDPP was critical for the success of a key Stille coupling step between a vinyl triflate and an organostannane reagent. semanticscholar.org The addition of CuDPP allowed the reaction to proceed to completion rapidly (within 20 minutes at room temperature), which was essential for minimizing the decomposition of the sensitive product and achieving a high yield of 82%. semanticscholar.org This application highlights the compound's effectiveness in facilitating challenging transmetalation processes in modern cross-coupling chemistry.

Arylation Reactions (e.g., of Thiazoles, Silyl (B83357) Enol Ethers)

Copper(I) diphenylphosphinate is involved in arylation reactions, notably in the copper-catalyzed α-arylation of ketones via their silyl enol ethers. A ligand- and base-free synthetic methodology has been developed for this purpose, which employs diaryliodonium salts as the aryl source. researchgate.net This process facilitates an intermolecular carbon-carbon coupling with a low catalyst loading and demonstrates high tolerance for various functional groups. researchgate.net

The proposed mechanism for this transformation involves a Cu(I)/Cu(III) catalytic cycle. It is suggested that the initial step is an oxidative addition of the Cu(I) species into the aryl-iodine bond of the diaryliodonium salt, forming a Cu(III) intermediate. researchgate.net This intermediate then reacts with the silyl enol ether to create a mixed copper(III)-aryl-alkyl complex. Subsequent reductive elimination yields the α-arylated ketone product and regenerates the active Cu(I) catalyst. researchgate.net

While copper catalysis is broadly used for the N-arylation of heterocycles like thiazoles, specific examples employing copper(I) diphenylphosphinate for this purpose are not prominently featured. nih.govnih.gov The documented application in the α-arylation of silyl enol ethers, however, confirms its utility in forming carbon-carbon bonds through arylation. researchgate.net

Use in the Synthesis of Benzofuran-Fused BODIPY

Based on a review of the available scientific literature, there is no specific documented application of copper(I) diphenylphosphinate as a catalyst in the synthesis of benzofuran-fused BODIPY (Boron-dipyrromethene) dyes. While copper-based catalysts are employed in various strategies for the synthesis of benzofuran (B130515) derivatives, and different synthetic routes exist for creating fused BODIPY fluorophores, a direct link to the use of copper(I) diphenylphosphinate for the construction of this particular fused heterocyclic system has not been established. nih.govresearchgate.netrsc.orgrsc.org

Application in Total Syntheses of Complex Natural Products (e.g., Euphane Triterpenoids, Gukulenin B)

Copper(I) diphenylphosphinate (CuDPP) has proven to be a crucial additive in the total synthesis of highly complex natural products, as demonstrated in the first total synthesis of gukulenin B. semanticscholar.org Gukulenins are tropolonoid natural products known for their cytotoxic properties. semanticscholar.org

In the final stages of the synthesis of gukulenin B, a key step involved a Stille coupling reaction to join two advanced fragments of the molecule. The reaction connected a right-hand fragment containing a vinylstannane with a left-hand fragment bearing a triflate group. semanticscholar.org Initial attempts to perform this coupling under standard conditions were likely complicated by the sensitivity of the substrates and products. The inclusion of copper(I) diphenylphosphinate as a stoichiometric additive was found to be critical. Its presence enabled the reaction to reach completion in just 20 minutes at 23 °C, successfully minimizing the decomposition of the delicate product and affording the coupled intermediate in an 82% yield. semanticscholar.org This application underscores the vital role CuDPP can play in facilitating challenging cross-coupling reactions within the demanding context of natural product synthesis.

There is no specific documented use of copper(I) diphenylphosphinate in the total synthesis of euphane triterpenoids based on the available research. nih.govresearchgate.net

Click Chemistry for Triazolylmethyl Diphenylphosphinate Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," serves as a highly efficient method for the synthesis of 1,2,3-triazoles. nih.gov This methodology is applicable to the creation of organophosphorus compounds, including derivatives that incorporate both a triazole ring and a phosphinate or phosphine oxide moiety. amazonaws.com

Research in this area has demonstrated the synthesis of various organophosphorus-functionalized triazoles using click chemistry principles. For example, triazolylphosphonates have been synthesized via the cycloaddition of an azide (B81097) with an ethynylphosphonate. amazonaws.com Similarly, triazole-based phosphine derivatives have been prepared, showcasing the versatility of this reaction for installing phosphorus functional groups onto a triazole scaffold. amazonaws.com

By extension, this synthetic strategy can be applied to prepare triazolylmethyl diphenylphosphinate derivatives. The general approach would involve the CuAAC reaction between a terminal alkyne bearing a diphenylphosphinate group and an organic azide, or conversely, an azide functionalized with a diphenylphosphinate group reacting with a terminal alkyne. This powerful and modular synthetic tool allows for the straightforward and high-yielding construction of complex molecules containing the triazolylmethyl diphenylphosphinate framework under mild reaction conditions. amazonaws.comnih.gov

Enantioselective and Stereoselective Synthesis

Copper(I) diphenylphosphinate plays a significant role as a mediator in key carbon-carbon bond-forming reactions that are integral to the total synthesis of complex, stereochemically rich natural products. Its application is particularly notable in palladium-catalyzed cross-coupling reactions involving thioesters and organostannanes, a variant of the Liebeskind-Srogl coupling. This method provides a versatile and neutral pathway for ketone synthesis, which is a crucial step in the construction of intricate molecular architectures.

In the enantioselective total synthesis of the furanosteroid antibiotics (-)-viridin and (-)-viridiol, a critical step involves the coupling of two achiral fragments to construct the core carbon skeleton. Researchers employed a palladium-catalyzed coupling of a thiol ester with an organostannane, which was mediated by Copper(I) diphenylphosphinate. This reaction, performed under neutral conditions, efficiently formed a key diketone intermediate. While the ultimate enantioselectivity of the synthesis is established in a subsequent intramolecular Heck reaction, the Copper(I) diphenylphosphinate-mediated coupling is essential for assembling the precursor molecule in high yield and on a multigram scale, demonstrating its robustness and utility in complex synthetic pathways.

Table 1: Key Components in the Copper(I) Diphenylphosphinate-Mediated Coupling for Viridin/Viridiol Intermediate Synthesis

| Role | Compound/Component |

|---|---|

| Catalyst | Palladium(0) complex |

| Mediator | Copper(I) diphenylphosphinate |

| Substrate 1 | Thiol Ester (Indanone segment) |

| Substrate 2 | Organostannane (Furan building block) |

| Product | Diketone Precursor |

The utility of Copper(I)-mediated Liebeskind-Srogl type couplings extends to the synthesis of other complex natural products, such as the marine polyether macrolide Goniodomin A. In the stereoselective synthesis of the C1-C16 fragment of Goniodomin A, a Stille-type coupling between organostannanes and thioesters serves as a key carbon-carbon bond-forming strategy. This methodology, which leverages a copper(I) co-catalyst, was exploited to form crucial C7-C8 and C11-C12 bonds within the molecule's framework. The use of this copper-mediated reaction highlights its importance in reliably connecting complex fragments in the assembly of natural products.

Reductive Cyclization Reactions

While copper(I) complexes are widely employed as catalysts in a diverse array of cyclization reactions—including oxidative, tandem, and cycloaddition processes—the specific application of Copper(I) diphenylphosphinate as a catalyst for reductive cyclization reactions is not extensively documented in prominent scientific literature. Copper-catalyzed methodologies have been developed for visible-light-induced reductive cyclizations of alkyl chlorides with alkenes, but these systems typically employ different ligand scaffolds. nih.gov Similarly, other research focuses on oxidative C-H/C-O cyclizations or cycloadditions where the diphenylphosphinate ligand is not specified. lookchem.comresearchgate.net Therefore, while the broader class of copper(I) catalysts is vital to the field of cyclization chemistry, a specific, well-established role for the diphenylphosphinate salt in reductive cyclizations remains an area for potential future investigation.

Role in Covalent Organic Framework (COF) Synthesis

Copper(I) diphenylphosphinate serves as a critical structural component in the template-directed synthesis of advanced porous materials known as Covalent Organic Frameworks (COFs). Its defined coordination geometry is instrumental in guiding the assembly of organic linkers into highly ordered, crystalline, and porous three-dimensional structures.

The unique tetrahedral geometry of the Cu(I) diphenylphosphinate complex is fundamental to a novel design principle in COF chemistry: the creation of mechanically interlocked structures. The reaction of the tetrahedral Cu(PDB)₂(PO₂Ph₂) complex with a rectangular tetratopic amine linker results in the formation of one-dimensional (1D) organic ribbons composed of corner-sharing squares. These ribbons are not merely stacked but are mutually interlocked, weaving together to form a 3D framework (COF-500-Cu).

Upon removal of the Copper(I) ions and their associated diphenylphosphinate ligands, the demetalated COF-500 is obtained. In this form, the individual 1D square ribbons are held together exclusively by mechanical entanglement. This interlocking prevents the ribbons from separating, ensuring the structural integrity of the framework while allowing for dynamic collective movement. This movement, observed through nitrogen adsorption studies, allows the framework to transition between open-pore and narrow-pore forms, demonstrating a unique form of structural flexibility.

Table 2: Synthesis and Properties of Interlocking COF-500

| Component/Property | Description |

|---|---|

| Metallo-Node | Tetrahedral Cu(PDB)₂(PO₂Ph₂) complex |

| Organic Linker | Rectangular tetratopic amine (ETTBA) |

| Reaction Type | Imine Condensation |

| Intermediate Structure | 1D ribbons of corner-sharing squares |

| Final Metalated Framework | COF-500-Cu (3D woven structure) |

| Demetalated Framework | COF-500 (Held by mechanical interlocking) |

| Key Feature | Dynamic movement of ribbons leading to variable porosity |

Structural Dynamics Upon Demetalation in Woven COFs

One of the most immediate effects of demetalation is a drastic decrease in the material's crystallinity. dtic.mil Powder X-ray diffraction (PXRD) analysis of COF-506 reveals a significant loss of long-range order compared to its metalated precursor, COF-506-Cu. dtic.mil This loss of crystallinity is attributed to the removal of the copper(I) ions, which act as points of registry, holding the woven organic threads in a fixed arrangement. berkeley.eduescholarship.org Once the copper ions are removed, the threads gain a higher degree of freedom, leading to a more disordered, yet still interwoven, structure.

Despite this loss of crystalline order, the fundamental chemical structure of the organic framework remains intact. Fourier-transform infrared (FTIR) spectroscopy confirms the persistence of the characteristic imine bond stretch at 1628 cm⁻¹ in both the metalated and demetalated forms, indicating that the covalent linkages of the framework are not compromised during the demetalation process. dtic.mil Furthermore, thermogravimetric analysis (TGA) shows that the thermal stability of the COF is not adversely affected by the removal of the copper ions. dtic.mil

The most profound consequence of demetalation is the emergence of novel structural dynamics, a phenomenon termed "adaptive inclusion". berkeley.eduberkeley.edu In the metalated COF-506-Cu, the pores have a fixed size, which restricts the entry of molecules larger than the pore dimensions. However, upon demetalation to COF-506, the increased motional freedom of the woven threads allows the framework to dynamically adapt its pore size to accommodate larger guest molecules. berkeley.eduescholarship.org This flexibility is a direct result of the looser interactions between the organic threads in the absence of the coordinating copper ions.

A compelling demonstration of this adaptive behavior is the differential uptake of organic dyes. For instance, the demetalated COF-506 exhibits an 11.6-fold higher uptake of the dye Methyl Blue compared to its metalated counterpart. escholarship.org This is because the spatial deviation of the threads in COF-506 allows the framework to expand and encapsulate guest molecules that would otherwise be excluded from the more rigid pores of COF-506-Cu. escholarship.org

Table 1: Comparison of Properties of Metalated (COF-506-Cu) and Demetalated (COF-506) Woven COFs

| Property | COF-506-Cu (Metalated) | COF-506 (Demetalated) | Reference |

|---|---|---|---|

| Crystallinity | Crystalline | Drastically decreased crystallinity | dtic.mil |

| Crystal Morphology | Rod-shaped crystallites (300–500 nm) | Unchanged | dtic.mil |

| Chemical Linkages (Imine Bond) | Present (1628 cm⁻¹) | Retained (1628 cm⁻¹) | dtic.mil |

| Thermal Stability | Stable | Comparable to metalated form | dtic.mil |

| Structural Dynamics | Rigid framework | Flexible, "adaptive inclusion" | berkeley.eduberkeley.edu |

| Guest Molecule Uptake (Methyl Blue) | Baseline | 11.6-fold higher uptake | escholarship.org |

Computational Studies and Mechanistic Investigations

Theoretical Calculations of Reaction Pathways

Theoretical calculations have been instrumental in mapping the potential energy surfaces of copper-catalyzed reactions, offering a step-by-step understanding of how reactants evolve into products. For copper(I) complexes with phosphorus-based ligands, these studies often explore mechanisms such as oxidative addition, reductive elimination, and concerted metalation-deprotonation.

In the context of copper-catalyzed cross-coupling reactions, such as the Ullmann-type C-N coupling, DFT calculations on systems with ancillary ligands like phenanthroline have shown that the reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. mdpi.com The initial step involves the oxidative addition of an aryl halide to the copper(I) center, which is often the rate-determining step. mdpi.com For a hypothetical reaction involving copper(I) diphenylphosphinate (B8688654), it is plausible that the phosphinate ligand would remain coordinated to the copper center throughout the catalytic cycle, influencing the energetics of both the oxidative addition and subsequent reductive elimination steps.

Furthermore, computational studies on copper-catalyzed C-H activation have highlighted the role of ligands in facilitating this challenging transformation. youtube.comnih.govyoutube.com The mechanism can vary depending on the specific substrate and reaction conditions, with possibilities including concerted metalation-deprotonation (CMD), where the C-H bond is broken in a single step with the assistance of a ligand or an external base. youtube.com Theoretical models of such processes with phosphine-containing copper(I) catalysts could provide a framework for understanding how a diphenylphosphinate ligand might participate in the deprotonation event, potentially through its oxygen atoms.

Free Energy Diagrams for Catalytic Cycles

Free energy diagrams, constructed from DFT calculations, provide a quantitative picture of a reaction's progress, detailing the relative energies of intermediates and transition states. While a specific free energy diagram for a catalytic cycle involving copper(I) diphenylphosphinate is not available, studies on related copper-catalyzed reactions offer valuable templates.

For instance, in the copper-catalyzed N-arylation of nitriles, DFT calculations have been used to compare different plausible pathways. rsc.org These studies reveal the free energy barriers associated with key steps such as ligand exchange, hydrolysis, and the C-N coupling event itself. rsc.org A key finding from such studies is that the hydrolysis of the nitrile group can be the rate-limiting step, with a higher activation energy than the oxidative addition or reductive elimination steps. rsc.org

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) | Reference System |

| Hydrolysis of Benzonitrile | 25.9 | CuI/DMEDA-catalyzed N-arylation |

| Oxidative Addition | 22.9 | CuI/DMEDA-catalyzed N-arylation |

| Reductive Elimination | 6.9 | CuI/DMEDA-catalyzed N-arylation |

| Glycine Phosphorylation | 26.1 | Glycinamide Ribonucleotide Synthetase |

Transition State Analysis in Catalytic Reactions

The analysis of transition state (TS) structures is a cornerstone of computational mechanistic studies, as it reveals the geometry of the highest-energy point along the reaction coordinate. For copper-catalyzed reactions, the geometry of the transition state can provide crucial information about the nature of the bond-breaking and bond-forming processes.

In studies of copper-catalyzed C-H activation, transition state analysis can distinguish between different mechanistic possibilities. youtube.comacs.org For example, a concerted metalation-deprotonation mechanism would be characterized by a six-membered transition state involving the copper center, the C-H bond, and a base (which could be a ligand). youtube.com The calculated bond lengths and angles in the TS would show the partial cleavage of the C-H bond and the incipient formation of the Cu-C bond.

For Ullmann-type cross-coupling reactions, computational analysis of the transition states for oxidative addition has shown that the energy barrier is influenced by the nature of the heteroatom in the nucleophile. mdpi.com In a comparative study of N-, O-, and S-arylation, the strain energy associated with the bending of the copper(I) complex was found to control the reactivity. mdpi.com A similar analysis for a system with copper(I) diphenylphosphinate would be expected to reveal how the phosphinate ligand influences the geometry and energy of the transition state, thereby affecting the reaction's feasibility and selectivity.

Support for Proposed Mechanisms (e.g., Nitroso-cyclization)

Computational studies provide a powerful means to validate or refute proposed reaction mechanisms. While the term "nitroso-cyclization" did not yield specific computational support in the context of copper(I) diphenylphosphinate in the reviewed literature, the general approach of using DFT to test mechanistic hypotheses is well-established.

For copper-catalyzed reactions, computational evidence often supports mechanisms involving oxidative addition and reductive elimination, particularly in cross-coupling reactions. mdpi.comrsc.orgnih.gov For instance, in the copper-catalyzed N-arylation of amides (the Goldberg reaction), mechanistic studies are consistent with the activation of aryl halides by a diamine-ligated copper(I) amidate complex. nih.gov

In cases where novel reactivity is observed, computational chemistry can be employed to explore unprecedented mechanistic pathways. If a nitroso-cyclization were proposed for a reaction involving copper(I) diphenylphosphinate, DFT calculations could be used to:

Identify plausible intermediates and transition states along the proposed pathway.

Calculate the activation barriers for each step to determine the kinetic feasibility.

Compare the calculated free energy profile with that of alternative, more established mechanisms.

Without specific experimental observations of such a reaction, a computational investigation remains speculative. However, the tools of computational chemistry are well-suited to provide strong evidence for or against such a novel mechanistic proposal.

Influence of Highly Coordinating Solvents, Ligands, or Bases on Copper Coordination

The coordination environment of the copper(I) center is highly sensitive to the presence of coordinating solvents, ligands, and bases. Computational studies can model these effects and predict their impact on the structure and reactivity of the copper complex.

The coordination number and geometry of copper(I) can vary depending on the solvent. For instance, in liquid ammonia, copper(I) is typically three-coordinate, while in the presence of phosphite (B83602) and phosphine (B1218219) ligands, a tetrahedral geometry is favored. researchgate.net The diphenylphosphinate ligand, being a bidentate ligand, would likely enforce a specific coordination geometry on the copper(I) center.

Computational studies can quantify the binding energies of different ligands to the copper(I) center, providing insight into ligand exchange processes that may occur during a catalytic cycle. In the context of Ullmann reactions, the choice of ligand has been shown to direct the selectivity between N- and O-arylation. nih.gov DFT calculations have revealed that this selectivity arises not from the initial formation of the Cu(I)-nucleophile complex, but from the subsequent aryl halide activation step, which can proceed via different mechanisms depending on the ligand. nih.gov

The presence of a base is also crucial in many copper-catalyzed reactions, as it is often required to generate the active nucleophile. Computational models can include explicit base molecules to study their role in proton abstraction and their potential coordination to the copper center.

Computational Analysis of Photophysical and Lasing Properties

DFT and time-dependent DFT (TD-DFT) calculations are powerful tools for predicting the electronic structure and photophysical properties of these complexes. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the nature of the electronic transitions.

For many luminescent copper(I) complexes with phosphine and diimine ligands, the HOMO is typically centered on the copper and phosphine moieties, while the LUMO is located on the diimine ligand. researchgate.net The energy gap between these orbitals corresponds to the energy of the MLCT transition. Computational studies have shown that the emission properties of these complexes can be tuned by modifying the electronic properties of the ligands. researchgate.net

A computational analysis of copper(I) diphenylphosphinate would likely reveal a similar picture, with the diphenylphosphinate ligand influencing the energy levels of the molecular orbitals and, consequently, the emission wavelength and quantum yield. Such studies would be valuable for the rational design of new copper(I)-based emitters for applications in areas such as organic light-emitting diodes (OLEDs).

| Compound/System | Key Computational Finding |